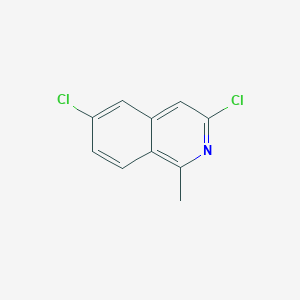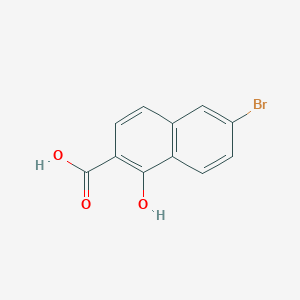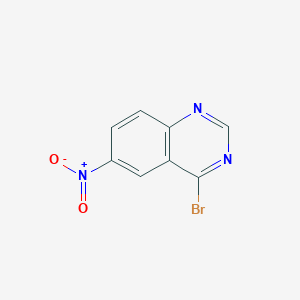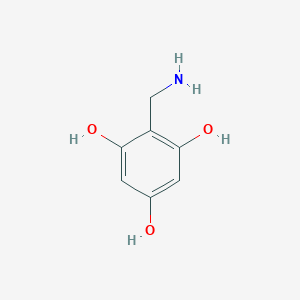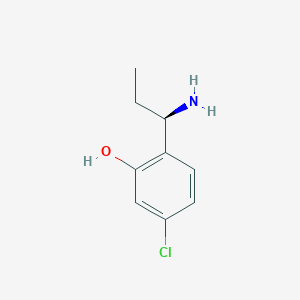
(R)-2-(1-Aminopropyl)-5-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Aminopropyl)-5-chlorophenol is a chiral compound with a phenolic structure, featuring an amino group and a chlorine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)-5-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position on the benzene ring.
Amination: The chlorinated phenol is then subjected to amination, where an amino group is introduced at the appropriate position.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(1-Aminopropyl)-5-chlorophenol may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reagents are employed to ensure the selective formation of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-Aminopropyl)-5-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-(1-Aminopropyl)-5-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ®-2-(1-Aminopropyl)-5-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenolic group can participate in redox reactions. The chlorine atom may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-Aminopropylphosphonic acid
- ®-1-Aminopropylboronic acid
Comparison
®-2-(1-Aminopropyl)-5-chlorophenol is unique due to the presence of both an amino group and a chlorine atom on the phenolic ring. This combination imparts distinct chemical and biological properties compared to similar compounds like ®-1-Aminopropylphosphonic acid and ®-1-Aminopropylboronic acid, which lack the phenolic structure and chlorine atom.
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
2-[(1R)-1-aminopropyl]-5-chlorophenol |
InChI |
InChI=1S/C9H12ClNO/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1 |
Clé InChI |
SAWOZUQBXATNQE-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@H](C1=C(C=C(C=C1)Cl)O)N |
SMILES canonique |
CCC(C1=C(C=C(C=C1)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


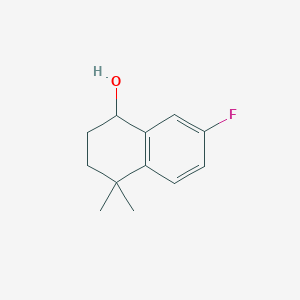
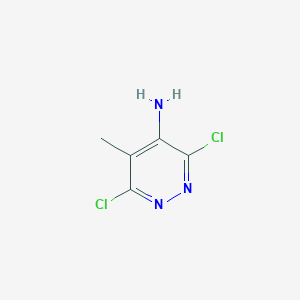
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)
![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)

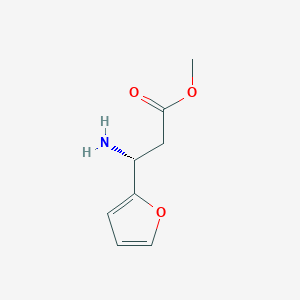

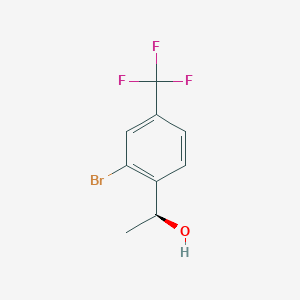
![Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate](/img/structure/B12975707.png)
